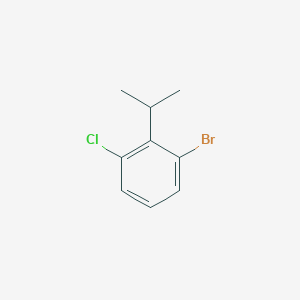

1-Bromo-3-chloro-2-isopropylbenzene

描述

Structure

3D Structure

属性

分子式 |

C9H10BrCl |

|---|---|

分子量 |

233.53 g/mol |

IUPAC 名称 |

1-bromo-3-chloro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |

InChI 键 |

IZHBGVSIHPMURT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C=CC=C1Br)Cl |

产品来源 |

United States |

Advanced Methodologies for the Chemical Synthesis of 1 Bromo 3 Chloro 2 Isopropylbenzene

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-bromo-3-chloro-2-isopropylbenzene, the primary challenge lies in the sequential introduction of the three substituents—isopropyl, bromine, and chlorine—onto the benzene (B151609) ring in the correct 1, 2, 3-arrangement.

The order of substitution is governed by the directing effects of the substituents already present on the aromatic ring. In electrophilic aromatic substitution (EAS), which is the primary mechanism for these reactions, substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Isopropyl Group : As an alkyl group, the isopropyl substituent is an activating group, meaning it makes the benzene ring more reactive towards electrophiles than benzene itself. It is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, the isopropyl group is sterically bulky, which can hinder substitution at the ortho positions. youtube.comyoutube.comquora.com

Halogens (Bromo- and Chloro-) : Halogens are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect, making the ring less reactive. youtube.com However, due to the ability of their lone pairs to participate in resonance, they are ortho-, para-directors. youtube.comyoutube.com The deactivating nature of halogens can make subsequent reactions, like Friedel-Crafts alkylations, more challenging. youtube.com

The 1,2,3-substitution pattern of the target molecule suggests that a delicate balance of these directing effects must be exploited. The steric hindrance from the isopropyl group at position 2 will significantly influence the regioselectivity of the halogenation steps. youtube.comquora.com

Several disconnection pathways can be proposed for the synthesis of this compound. The most logical approaches involve introducing the bulky isopropyl group early and then using its directing effects, or starting with a di-halogenated benzene and adding the isopropyl group last.

| Proposed Synthetic Pathway | Starting Material | Key Steps & Rationale | Challenges |

| Route A | Isopropylbenzene (Cumene) | 1. Chlorination2. Bromination | The isopropyl group is an ortho-, para-director. Chlorination would yield a mixture of o-chloro- and p-chlorocumene. Separating these isomers is necessary. The subsequent bromination of o-chlorocumene (B1617734) would be directed by both groups, potentially leading to a complex product mixture. |

| Route B | 2-Chlorocumene | 1. Bromination | Starting with pure 2-chlorocumene simplifies the first step. The isopropyl group is a stronger activator than chlorine is a deactivator. Bromination would likely be directed to the positions ortho and para to the isopropyl group. The desired product requires substitution at C3 (meta to isopropyl, ortho to chloro) and C1 (ortho to isopropyl, meta to chloro), which is not the favored outcome. |

| Route C | 1-Bromo-3-chlorobenzene (B44181) | 1. Friedel-Crafts Isopropylation | This route seems direct. However, the benzene ring is deactivated by two halogens, making Friedel-Crafts alkylation very difficult. youtube.com Rearrangements of the isopropyl carbocation are also a common side reaction. |

| Route D (Plausible) | 2-Bromo-6-chloroaniline | 1. Diazotization2. Sandmeyer-type reaction to introduce Isopropyl group (e.g., via boronic acid)3. Removal of amino group | This multi-step route offers precise control over regiochemistry via diazonium salt chemistry. The amino group is a strong ortho-, para-director that can be used to install other groups and then removed. google.com |

Given the challenges of controlling regioselectivity in direct electrophilic substitutions, a route starting from a precursor with a directing group that can be later modified or removed, such as the amino group in Route D, often provides a more reliable pathway to complex substitution patterns.

Contemporary Regioselective Halogenation Protocols

Achieving the desired 1-bromo-3-chloro substitution pattern around the isopropyl group requires highly regioselective halogenation methods.

In electrophilic aromatic halogenation, a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) is typically used to generate a potent electrophile (Br⁺ or Cl⁺ equivalent). jove.comwikipedia.org The regiochemical outcome is determined by the substituents on the ring.

Activating Groups (e.g., -CH(CH₃)₂) : These groups donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the electrophilic attack. They stabilize ortho and para intermediates more effectively through resonance and induction, thus directing substitution to these positions. msu.eduyoutube.com

Deactivating Groups (e.g., -Cl, -Br) : These groups withdraw electron density from the ring via induction, making the reaction slower. youtube.com However, they can donate lone-pair electron density through resonance, which preferentially stabilizes the ortho and para intermediates. This makes halogens deactivating but ortho-, para-directing. youtube.comyoutube.com

When multiple substituents are present, the directing effects can be either reinforcing or competing. In the case of synthesizing this compound from 2-isopropylchlorobenzene, the ortho-directing effect of the chloro group and the ortho/para-directing effect of the isopropyl group would lead to a mixture of products, highlighting the need for more advanced strategies.

To overcome the inherent regioselectivity of standard electrophilic substitution, directed halogenation strategies can be employed. These methods often involve the use of a directing group that positions the halogenating agent at a specific site, often through intramolecular delivery or by blocking more reactive sites.

For instance, starting with 2-isopropylphenol, the hydroxyl group could be used as a directing group. Halogenation of phenols is rapid and often occurs ortho and para to the -OH group. wikipedia.org A sequence involving:

Chlorination of 2-isopropylphenol.

Bromination.

Removal or conversion of the hydroxyl group. This approach could offer better regiochemical control. Regioselective halogenation can also be achieved using specific reagents and solvents, such as N-halosuccinimides in fluorinated alcohols, which have been shown to provide high yields and selectivity. nih.gov

Modern synthetic chemistry is increasingly turning to catalytic methods that offer milder conditions, higher selectivity, and improved sustainability.

Electrocatalytic Halogenation : This technique uses an electric current to oxidize halide ions (e.g., from NaCl or HBr) into reactive halogenating species. researchgate.net This method avoids the use of harsh, stoichiometric halogenating agents and allows for precise control over the reaction by tuning the electrochemical potential. It has been successfully applied to the halogenation of various aromatic compounds. researchgate.net

Photocatalytic Halogenation : This approach utilizes light energy, often in the visible spectrum, to drive the reaction in the presence of a photocatalyst. fu-berlin.de For example, carbon nitride-based photocatalysts can oxidize chloride or bromide anions in aqueous media to halogenate electron-rich aromatic compounds. fu-berlin.de Iron(III)-mediated photocatalysis has also been shown to effectively convert aryl bromides to aryl chlorides under mild conditions. researchgate.net These methods are advantageous for their low environmental impact and ability to function under gentle conditions, which can be crucial when dealing with complex, multi-functionalized molecules. acs.orgyoutube.com

These catalytic technologies represent the frontier in arene functionalization and hold promise for developing efficient and selective syntheses of complex targets like this compound.

Isopropylation Strategies and Related Alkylation Methods

The introduction of the isopropyl group onto the 1-bromo-3-chlorobenzene backbone is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation.

Friedel-Crafts Alkylation Reagents and Reaction Conditions

Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst. quora.com For the isopropylation of 1-bromo-3-chlorobenzene, common alkylating agents include isopropyl halides (e.g., 2-chloropropane (B107684) or 2-bromopropane) or isopropanol.

The choice of Lewis acid catalyst is crucial for the reaction's success. Commonly used catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). libretexts.orglumenlearning.com The reactivity of the haloalkane increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). lumenlearning.com The reaction is typically carried out in a non-polar, aprotic solvent to dissolve the reactants and facilitate the reaction while not interfering with the catalyst.

Table 1: Typical Reagents and Conditions for Friedel-Crafts Isopropylation

| Alkylating Agent | Catalyst | Solvent | Temperature |

| 2-Chloropropane | AlCl₃ | Carbon disulfide | 0-5°C |

| Isopropyl alcohol | H₂SO₄ | Not applicable | Room Temperature |

| Propene | H₃PO₄ | Not applicable | High Pressure/Temp |

It is important to note that the existing bromo and chloro substituents on the benzene ring are deactivating, ortho-para directors. Therefore, the isopropylation will primarily occur at the positions ortho and para to these halogens. The steric hindrance from the existing substituents will also influence the final isomeric distribution of the product.

Carbocation Rearrangements and Control in Isopropylation

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. lumenlearning.commasterorganicchemistry.com When using primary alkyl halides, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation through a hydride or alkyl shift. youtube.comyoutube.comyoutube.com

In the case of isopropylation, the secondary isopropyl carbocation is relatively stable and less prone to rearrangement. However, under certain conditions, or if using a different primary alkyl halide that could rearrange to an isopropyl carbocation, careful control of reaction parameters is necessary. The stability of the carbocation intermediate directly influences the product distribution. youtube.com For instance, the reaction of n-propyl bromide with benzene in the presence of AlCl₃ can yield both n-propylbenzene and isopropylbenzene due to the rearrangement of the n-propyl carbocation to the more stable isopropyl carbocation. youtube.com

To minimize unwanted rearrangements, Friedel-Crafts acylation followed by reduction can be employed. This two-step process, while adding complexity, ensures the installation of the desired alkyl group without rearrangement. youtube.com

Alternative Alkylation Approaches (e.g., Cross-Coupling Methods if Applicable)

While Friedel-Crafts alkylation is a conventional method, modern cross-coupling reactions offer alternative pathways for C(sp²)–C(sp³) bond formation. orgsyn.org These methods can provide greater control and functional group tolerance. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, for example, have become indispensable tools in organic synthesis for creating carbon-carbon bonds. rsc.org

Recent advancements have focused on the use of alkyl halides as coupling partners. rsc.org Nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides have shown promise for the synthesis of complex molecules. orgsyn.org These reactions often proceed through radical intermediates, and the choice of ligand is critical to prevent isomerization of the alkyl group. princeton.edu For instance, the use of a tridentate PyBOX-ligated Ni(II) catalyst has been shown to successfully couple an isopropyl group without the formation of n-propylated byproducts. princeton.edu Such methods could potentially be adapted for the synthesis of this compound, offering a more controlled and potentially higher-yielding route.

Multi-Step Synthetic Sequences and Yield Optimization in Complex Halogenated Arenes

The synthesis of a specifically substituted aromatic compound like this compound often requires a multi-step approach. libretexts.orgnih.gov The order of the reactions is critical to ensure the correct regiochemistry of the final product. libretexts.org

A plausible synthetic route could involve the initial halogenation of a suitable starting material, followed by the introduction of the isopropyl group. For example, starting with 1,3-dichlorobenzene, a selective bromination could be performed, followed by Friedel-Crafts isopropylation. Alternatively, starting with bromobenzene, a chlorination step could be followed by isopropylation. youtube.comdoubtnut.com

Principles of Green Chemistry and Sustainable Synthesis in Halogenated Compound Production

The production of halogenated compounds has traditionally involved hazardous reagents and generated significant waste. acs.org Green chemistry principles aim to mitigate these environmental impacts. labdepotinc.comlongdom.org

Atom Economy and Reaction Efficiency Considerations

Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Friedel-Crafts alkylations, while effective, can have poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts, which are often quenched and disposed of after the reaction.

To improve the sustainability of the synthesis of this compound, several strategies can be considered:

Catalysis: Using catalytic amounts of reagents is superior to stoichiometric amounts. labdepotinc.com The development of recyclable and reusable catalysts for Friedel-Crafts reactions is an active area of research.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical CO₂ can significantly reduce the environmental impact. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources instead of petroleum-based ones is a long-term goal for sustainable chemical production. longdom.org

Recent research has explored greener halogenation methods, such as using hydrogen peroxide as a clean oxidant to generate the halogenating species from halide salts. researchgate.net These approaches, combined with more efficient alkylation strategies, can lead to a more sustainable synthesis of complex halogenated arenes.

Solvent Selection and Waste Minimization Strategies

The selection of an appropriate solvent for the halogenation of an aromatic substrate like 2-isopropylchlorobenzene or a related precursor is guided by several factors. These include the ability to dissolve the reactants and any catalysts, the solvent's influence on the reaction rate and regioselectivity, and its boiling point, which affects the reaction temperature. Furthermore, from a green chemistry perspective, aspects such as solvent toxicity, environmental persistence, and ease of recovery and recycling are of significant importance.

In classical electrophilic aromatic substitution reactions, halogenated hydrocarbons such as carbon tetrachloride and dichloromethane (B109758) have been traditionally employed. While effective in providing a non-reactive medium, their use is now largely discouraged due to significant environmental and health concerns. Modern approaches favor the use of more benign alternatives. For instance, in the synthesis of related halogenated aromatic compounds, solvents like glacial acetic acid have been utilized. youtube.com Acetic acid can serve as both a solvent and a catalyst in some instances. Water, representing the greenest solvent, has also been explored for certain bromination reactions, sometimes in combination with other reagents that enhance solubility and reactivity. acs.org

The polarity of the solvent can have a discernible effect on the rate of electrophilic aromatic substitution. In some cases, non-polar solvents may slow down the reaction rate. researchgate.net The choice of solvent also extends to the work-up and purification stages. For instance, after the main reaction, a sequence of extractions and washes is typical. This may involve the use of water to remove inorganic salts and acids, followed by an organic solvent like diethyl ether to extract the product. chegg.com Subsequent purification, such as recrystallization, might employ solvents like methanol. chegg.com

Interactive Table: Solvent Properties and Considerations for Synthesis

| Solvent | Potential Role in Synthesis | Key Considerations |

|---|---|---|

| Glacial Acetic Acid | Reaction solvent, potential catalyst | Corrosive, but can be effective for halogenations. youtube.com |

| Water | Reaction or work-up solvent | Environmentally benign; limited solubility of organic reactants may require co-solvents or phase-transfer catalysts. acs.org |

| Diethyl Ether | Extraction solvent (work-up) | High volatility and flammability; effective for extracting organic products from aqueous mixtures. chegg.com |

| Methanol | Recrystallization solvent (purification) | Effective for purifying solid products. chegg.com |

| Non-polar aprotic solvents (e.g., Heptane) | Reaction solvent | Can be less hazardous than chlorinated solvents; may influence reaction rate and selectivity. researchgate.nettandfonline.com |

Waste minimization in the synthesis of this compound is intrinsically linked to the principles of green chemistry. A primary goal is to reduce the generation of hazardous waste streams, which can include spent acids, used organic solvents, and halogenated byproducts. One key strategy involves the use of heterogeneous catalysts, such as zeolites. rsc.org Zeolites can enhance para-selectivity in electrophilic aromatic substitutions, potentially reducing the formation of undesired isomers and simplifying purification. rsc.org A significant advantage of solid catalysts is their straightforward removal from the reaction mixture by filtration, which allows for their regeneration and reuse, thereby minimizing solid waste. rsc.org

Another important approach to waste reduction is improving the atom economy of the reaction. This can be achieved by using safer and more efficient halogenating agents. For example, N-halosuccinimides can be used as alternatives to elemental bromine or chlorine, which are highly toxic and corrosive. wizeprep.com While N-halosuccinimides have a lower atom economy, the resulting succinimide (B58015) byproduct is less hazardous and can potentially be recycled.

The management of solvent waste is also a critical component of a sustainable synthesis. This can involve:

Solvent Recycling: Where feasible, used solvents from the reaction and purification steps can be recovered by distillation and reused in subsequent batches.

Use of Greener Solvents: Prioritizing solvents with lower toxicity and environmental impact, such as water or certain biodegradable solvents, can significantly reduce the hazardous nature of the waste generated. acs.orgtandfonline.com

Solvent-Free Reactions: In some cases, it may be possible to conduct the reaction without a solvent, for example, by using one of the liquid reactants in excess.

In Depth Mechanistic Investigations of Reactions Involving 1 Bromo 3 Chloro 2 Isopropylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. byjus.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. libretexts.orglibretexts.org In the second step, a proton is eliminated to restore the aromaticity of the ring. libretexts.org

Detailed Analysis of Substituent Effects on Reactivity and Regioselectivity

The substituents on the benzene ring significantly influence both the rate of reaction (reactivity) and the position of electrophilic attack (regioselectivity). libretexts.org In 1-bromo-3-chloro-2-isopropylbenzene, the interplay of these effects determines the outcome of EAS reactions.

Isopropyl Group: The isopropyl group is an alkyl group, which is known to be an activating substituent. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. learncbse.in It directs incoming electrophiles to the ortho and para positions. However, the bulky nature of the isopropyl group can cause significant steric hindrance, particularly at the ortho positions. brainly.com

Halogen Atoms (Bromo and Chloro): Bromine and chlorine are halogens, which are deactivating substituents. libretexts.org They are electronegative and withdraw electron density from the ring via the inductive effect, making the ring less reactive than benzene. learncbse.in However, they possess lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

| -Br | Deactivating (Inductive), Ortho, Para-Directing (Resonance) | Ortho, Para | Moderate |

| -Cl | Deactivating (Inductive), Ortho, Para-Directing (Resonance) | Ortho, Para | Moderate |

| -CH(CH₃)₂ | Activating (Inductive) | Ortho, Para | High |

Role of the Benzenonium Ion Intermediate

The stability of the benzenonium ion intermediate is a crucial factor in determining the products of an EAS reaction. msu.edu The positive charge in the benzenonium ion is delocalized across the ring through resonance. libretexts.org The substituents on the ring can further stabilize or destabilize this intermediate.

When an electrophile attacks this compound, several possible benzenonium ion intermediates can be formed. The stability of these intermediates will dictate the major product.

Attack at C5 (para to isopropyl): This is generally the most favored position. The positive charge in the corresponding benzenonium ion can be delocalized onto the carbon bearing the activating isopropyl group, which provides significant stabilization.

Attack at C6 (ortho to bromo, meta to isopropyl and chloro): The stability of this intermediate is less favorable than attack at C5 due to the lack of direct resonance stabilization from the activating isopropyl group.

Attack at C4 (ortho to chloro, meta to bromo and isopropyl): This position is sterically hindered and electronically disfavored.

The benzenonium ion is stabilized by resonance, and unlike carbocations in SN1 and E1 reactions, it does not typically undergo rearrangement due to the energetic advantage of restoring the aromatic ring. msu.edu

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

While aromatic rings are generally electron-rich and thus react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly when the ring is substituted with strong electron-withdrawing groups. chemistrysteps.combyjus.com

Activated and Unactivated SNAr Processes

For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

In the case of this compound, the substituents are not strongly electron-withdrawing like a nitro group. The halogen atoms are weakly deactivating, and the isopropyl group is activating. Therefore, this substrate is not considered "activated" towards the typical addition-elimination SNAr mechanism. Reactions with nucleophiles would likely require harsh conditions such as high temperatures and pressures. msu.edu

Aryne Mechanisms (if applicable to specific reaction conditions)

Under strongly basic conditions, an alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive aryne intermediate. chemistrysteps.comwikipedia.org This mechanism does not require the presence of electron-withdrawing groups on the aromatic ring. chemistrysteps.com

For this compound, treatment with a very strong base, such as sodium amide (NaNH₂), could potentially lead to the formation of an aryne. msu.edu The base would abstract a proton from a carbon atom adjacent to one of the halogen leaving groups. Subsequent elimination of the halide would generate a benzyne (B1209423) intermediate. The nucleophile would then attack either carbon of the triple bond, followed by protonation to yield the substitution product. Given the two different halogens, a mixture of products could be expected.

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl halides like this compound are valuable substrates in transition metal-catalyzed cross-coupling reactions. thieme-connect.de These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The differential reactivity of the C-Br and C-Cl bonds is a key consideration in these reactions. The C-Br bond is generally more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for selective functionalization at the bromine-bearing carbon.

For instance, a palladium-catalyzed Suzuki coupling with an organoboron reagent would be expected to selectively replace the bromine atom, leaving the chlorine atom intact. This provides a route to introduce a wide variety of substituents at the C1 position. Similarly, other transition metal-catalyzed reactions, such as Buchwald-Hartwig amination or cyanation, would likely proceed with high selectivity for the C-Br bond. The use of specific ligands and reaction conditions can further tune the selectivity and efficiency of these transformations. cuny.edu

| Reaction Type | Reactivity of C-Br vs. C-Cl | Potential Outcome with this compound |

| Suzuki Coupling | C-Br > C-Cl | Selective substitution of the bromine atom. |

| Heck Reaction | C-Br > C-Cl | Selective reaction at the C-Br bond. |

| Sonogashira Coupling | C-Br > C-Cl | Selective alkynylation at the C1 position. |

| Buchwald-Hartwig Amination | C-Br > C-Cl | Selective formation of a C-N bond at the C1 position. |

Palladium-Catalyzed (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. wikipedia.orgfishersci.co.uk The general catalytic cycle for these reactions, including the Suzuki, Heck, Sonogashira, and Negishi couplings, typically involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. libretexts.orguwindsor.ca

The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. libretexts.orglibretexts.org For this compound, the significant difference in bond dissociation energy between the C-Br and C-Cl bonds allows for selective activation. The C-Br bond is weaker and thus more reactive towards oxidative addition than the C-Cl bond. nrochemistry.com This inherent reactivity difference (I > OTf > Br > Cl) enables chemoselective coupling at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. nrochemistry.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.ukorganic-chemistry.org For this compound, a selective Suzuki-Miyaura coupling would be expected at the C-Br position. nih.gov The reaction with an arylboronic acid would yield a 3-chloro-2-isopropyl-substituted biphenyl (B1667301) derivative. The base plays a crucial role, not only in the catalytic cycle but also in activating the organoboron species to facilitate transmetalation. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov The reaction with this compound and an alkene like acrylic acid would likely yield a substituted cinnamic acid derivative, again with preferential reaction at the C-Br bond. odinity.com The steric hindrance from the ortho-isopropyl group might influence the rate and regioselectivity of the alkene insertion step.

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The reaction with this compound would selectively form an arylalkyne at the C-Br position. The general mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with the palladium(II) complex. nrochemistry.com Copper-free Sonogashira variants have also been developed. organic-chemistry.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org Coupling of this compound with an organozinc reagent like isopropylzinc bromide would proceed selectively at the C-Br bond. acs.orgorganic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Expected Product with this compound |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃, PdCl₂(dppf) fishersci.co.ukorganic-chemistry.org | 3-Chloro-2-isopropyl-1-R-benzene |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, Pd(PPh₃)₄, P(o-tol)₃ libretexts.orgbeilstein-journals.org | 1-(Substituted vinyl)-3-chloro-2-isopropylbenzene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI nrochemistry.comwikipedia.org | 1-(Alkynyl)-3-chloro-2-isopropylbenzene |

| Negishi | R-ZnX | Pd(PPh₃)₄, Pd₂(dba)₃/PCyp₃ wikipedia.orgorganic-chemistry.org | 3-Chloro-2-isopropyl-1-R-benzene |

Copper-Mediated and Other Transition Metal Catalysis

While palladium is the most common catalyst for these transformations, other transition metals, particularly copper and nickel, are also effective. Copper-mediated reactions, such as the Ullmann condensation, have a long history in organic synthesis. Mechanistic studies suggest that these reactions can proceed through various pathways, including oxidative addition/reductive elimination, σ-bond metathesis, single electron transfer (SET), and halogen atom transfer (HAT). researchgate.net In some copper-catalyzed C-O coupling reactions, evidence points towards a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst. nih.gov

Nickel catalysts are also employed, especially for coupling with less reactive electrophiles like aryl chlorides. wikipedia.orgwikipedia.org Nickel can be a more cost-effective alternative to palladium and sometimes offers complementary reactivity. For a substrate like this compound, a nickel catalyst could potentially be used to activate the C-Cl bond after the C-Br bond has already reacted, or in some cases, may show different selectivity profiles.

Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

The concepts of oxidative addition and reductive elimination are central to understanding the mechanisms of these catalytic cycles. libretexts.orgresearchgate.netslideshare.net

Oxidative Addition: As previously mentioned, this is the initial step where the metal center's oxidation state and coordination number increase. libretexts.org For a square planar d⁸ Pd(0) complex, oxidative addition of this compound would form a d⁶ Pd(II) octahedral complex. libretexts.org The reaction is favored for electron-rich metal centers and is the reverse of reductive elimination. slideshare.net The steric hindrance provided by the ortho-isopropyl group on the benzene ring can influence the rate of this step.

Radical Reaction Pathways and Homolytic Bond Activations

Beyond the well-established two-electron pathways in organometallic catalysis, radical mechanisms involving one-electron processes are gaining recognition as important routes for bond activation and formation.

Hydrogen Atom Transfer (HAT) Mechanisms in Alkylbenzene Oxidation

Hydrogen Atom Transfer (HAT) is a fundamental reaction involving the concerted movement of a proton and an electron (a hydrogen atom, H•) from a hydrogen donor to an acceptor. nih.govnumberanalytics.comnumberanalytics.com It is a key step in many oxidative processes, including the oxidation of alkylbenzenes. numberanalytics.comacs.org For this compound, the most susceptible site for HAT is the tertiary C-H bond of the isopropyl group.

The feasibility of a HAT reaction is governed by thermodynamics, specifically the bond dissociation energy (BDE) of the C-H bond being broken. numberanalytics.com Tertiary benzylic C-H bonds are relatively weak, making them prime targets for radical abstracting agents. The reaction can be initiated by a radical species (X•) that abstracts the hydrogen atom, generating an alkyl radical on the isopropyl group.

Reaction: Ar-CH(CH₃)₂ + X• → Ar-C•(CH₃)₂ + X-H

This resulting benzylic radical is stabilized by resonance with the aromatic ring and can participate in subsequent reactions, such as oxidation or polymerization. The reactivity in HAT can be significantly influenced by solvent effects and the electronic properties of the substrate. acs.org

Single Electron Transfer (SET) Processes and Radical Cation Intermediates

A Single Electron Transfer (SET) process involves the transfer of one electron from a donor molecule to an acceptor molecule, leading to the formation of radical ions. nih.govnih.govuva.nl In the context of this compound, SET could be initiated by a potent one-electron oxidant or under photolytic conditions. This would involve the removal of an electron from the π-system of the benzene ring, generating a radical cation.

Reaction: Ar-H → [Ar-H]•⁺ + e⁻

The formation of such radical cation intermediates has been proposed in various reaction mechanisms, including some copper-catalyzed couplings and reactions involving frustrated Lewis pairs (FLPs). researchgate.netrsc.org Once formed, the radical cation is highly reactive. The stability and subsequent reaction pathways of this intermediate would be influenced by the substituent groups. The electron-withdrawing halogens and the electron-donating isopropyl group would both affect the electronic distribution and reactivity of the radical cation. For instance, the radical cation could undergo deprotonation from the isopropyl group, leading to the same benzylic radical formed via HAT, or it could undergo other transformations depending on the reaction conditions and the nature of the acceptor. nih.gov

Rearrangement Studies of Aromatic Systems Incorporating Isopropyl and Halogen Groups

The presence of an isopropyl group on an aromatic ring introduces the possibility of rearrangement reactions, particularly under acidic or certain catalytic conditions. One of the most common rearrangements is the migration of the isopropyl group or its isomerization to an n-propyl group.

In Friedel-Crafts alkylation reactions, the use of an isopropyl halide or alcohol with a Lewis acid catalyst can lead to the formation of an isopropyl-substituted benzene. vaia.com However, under forcing conditions or with strong acids, the isopropyl group can migrate to a different position on the aromatic ring, seeking the most thermodynamically stable isomer. The substitution pattern on this compound, with its bulky ortho-isopropyl group, might be susceptible to such rearrangements to alleviate steric strain.

Furthermore, some transition metal-catalyzed reactions have been shown to induce alkyl group isomerization. For example, nickel-catalyzed coupling reactions involving secondary alkyl Grignard reagents have been observed to cause isomerization from a secondary to a primary alkyl group (e.g., isopropylbenzene to n-propylbenzene). acs.org The extent of this isomerization can depend on the electronic properties of the phosphine (B1218219) ligands on the nickel catalyst. Therefore, when subjecting this compound to certain catalytic conditions, the potential for rearrangement of the isopropyl group must be considered as a possible side reaction.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-4-iodobenzene |

| 1-bromo-4-nitrobenzene |

| 3-chlorobenzosisothiazole |

| 3-bromobenzothiazole |

| 4-bromobenzonitrile |

| Acrylic acid |

| Anisole |

| Benzene |

| Chlorocyclohexane |

| Isopropylbenzene |

| Methyl chloride |

| n-Propylbenzene |

| Phenylboronic acid |

| Trimethylsilylacetylene |

| 3-chloro-2,2-dimethylbutane |

| 1-bromo-3-(chloromethyl)benzene |

| 1-bromo-2-(chloromethyl)benzene |

| 1-bromo-4-(chloromethyl)benzene |

| 1-bromo-4-(bromomethyl)benzene |

| 4-chloro-1,1'-biphenyl |

| 4-bromochlorobenzene |

| 4-bromo-3-nitrobenzoic acid |

| 4-bromoacetophenone |

| Bromobenzene |

| Nitrobenzene |

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Chloro 2 Isopropylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-bromo-3-chloro-2-isopropylbenzene. These methods provide insights into molecular geometry, electronic properties, and various reactivity descriptors.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. chemrxiv.orgnih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the initial step in any theoretical study. chemrxiv.org The primary application would be to perform a full geometry optimization to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the minimum on the potential energy surface. The resulting optimized geometry would provide precise data on the C-C, C-H, C-Br, C-Cl, and C-C(isopropyl) bond lengths and the angles between these atoms. These values are influenced by the electronic effects of the halogen substituents and the steric bulk of the isopropyl group.

A hypothetical optimized geometry would likely show a slight distortion of the benzene (B151609) ring from a perfect hexagon due to the different electronic influences and sizes of the substituents. The bond lengths of C-Br and C-Cl would be consistent with those observed in other halogenated aromatic compounds. acs.orgnih.gov The orientation of the isopropyl group relative to the benzene ring would be a critical outcome of this optimization, balancing steric repulsion with electronic interactions.

| Parameter | Predicted Value Range |

| C-Br Bond Length | 1.85 - 1.95 Å |

| C-Cl Bond Length | 1.70 - 1.80 Å |

| C-C (ring) Bond Lengths | 1.38 - 1.41 Å |

| C-C-C (ring) Bond Angles | 118° - 122° |

Table 1: Predicted geometric parameters for this compound based on DFT calculations of similar molecules.

Ab Initio Methods for Electronic Property Determination

Ab initio methods, which are based on first principles without empirical parameterization, can be employed for a more rigorous determination of electronic properties. ruhr-uni-bochum.de While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic energies and wavefunctions. For a molecule of this size, MP2 would offer a good balance between accuracy and computational cost for calculating properties such as ionization potential, electron affinity, and dipole moment. These calculations would further refine the understanding of the electronic landscape of this compound.

Molecular Orbital (MO) Analysis and Frontier Orbital Theory (FMO)

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule, which is crucial for predicting its chemical reactivity. tandfonline.commasterorganicchemistry.comchemtube3d.com

HOMO-LUMO Gap and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

| Molecular Orbital | Predicted Energy Range (eV) | Role in Reactivity |

| HOMO | -6.0 to -7.5 | Electron Donor (Nucleophile) |

| LUMO | -0.5 to -1.5 | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap | 5.5 to 6.0 | Indicator of Chemical Reactivity |

Table 2: Predicted Frontier Orbital energies and HOMO-LUMO gap for this compound based on data from analogous substituted benzenes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound can be visualized using an electrostatic potential (ESP) map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. In this molecule, the electronegative bromine and chlorine atoms would create regions of negative potential (red/yellow), indicating areas with higher electron density. Conversely, the hydrogen atoms of the benzene ring and the isopropyl group would exhibit regions of positive potential (blue), signifying lower electron density.

The ESP map is invaluable for predicting the sites of electrophilic and nucleophilic attack. Electrophiles would be attracted to the electron-rich regions around the halogens and the π-system of the benzene ring, while nucleophiles would target the electron-deficient hydrogen atoms or the carbon atoms attached to the halogens (depending on the reaction conditions).

Conformational Analysis and Steric Hindrance Effects of the Isopropyl Group

The presence of a bulky isopropyl group ortho to a bromine atom and meta to a chlorine atom introduces significant steric hindrance that influences the molecule's conformation and reactivity. mdpi.comresearchgate.netyoutube.commdpi.comcdnsciencepub.com

A conformational analysis would involve rotating the isopropyl group around the C(ring)-C(isopropyl) bond to determine the most stable arrangement. The lowest energy conformer would be the one that minimizes the steric clashes between the methyl groups of the isopropyl substituent and the adjacent bromine atom and the rest of the benzene ring. This steric hindrance can also affect the planarity of the benzene ring to a small extent.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. fiveable.me For this compound, mapping the PES would be crucial for understanding its conformational preferences and dynamic behavior. The molecule possesses several rotatable bonds, primarily associated with the isopropyl group, leading to various possible conformers.

Computational methods such as ab initio calculations, particularly at the level of Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), and Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X), would be employed to calculate the energies of different geometric arrangements. acs.org The process would involve systematic variation of key dihedral angles, such as the rotation of the isopropyl group and the C-C bond connecting it to the benzene ring, to identify energy minima (stable conformers) and saddle points (transition states between conformers).

For instance, studies on substituted benzenes have shown that even simple methyl substitutions can influence the energetics of the potential energy surfaces. kyoto-u.ac.jp The complex interplay of steric and electronic effects from the bromo, chloro, and isopropyl substituents in this compound would likely result in a complex PES with multiple local minima. The calculated PES can provide insights into the relative populations of different conformers at a given temperature. A pictorial representation of a calculated PES for the reaction of benzene with a tert-butyl cation illustrates how these surfaces can be visualized and compared with experimental results. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 0.0 |

| C | 120° | 3.0 |

| D | 180° | 1.8 |

Note: This table presents hypothetical data for illustrative purposes. The dihedral angle refers to the rotation around the bond connecting the isopropyl group to the benzene ring.

Intramolecular Interactions and Strain Energy Calculations

The substitution pattern of this compound, with bulky groups in close proximity, suggests the presence of significant intramolecular interactions and strain. The ortho-positioning of the isopropyl group relative to the bromine and chlorine atoms would lead to steric hindrance.

Furthermore, non-covalent interactions, such as halogen bonding (e.g., between the bromine or chlorine and other parts of the molecule or other molecules) and van der Waals forces, play a crucial role in determining the molecule's structure and properties. nih.govnih.gov Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies, providing a detailed understanding of the nature of these intramolecular forces. ucl.ac.uk Studies on halogenated benzenes have highlighted the importance of halogen-π interactions and the role of halogens in modifying the electron distribution of the benzene ring. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and characterizing transition states. arxiv.org For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations, such as electrophilic aromatic substitution.

Calculation of Activation Energies and Reaction Enthalpies

To model a reaction pathway, the geometries of reactants, products, and transition states are optimized using quantum chemical methods. The transition state is a first-order saddle point on the potential energy surface, and its identification is a key step in understanding the reaction kinetics. Various algorithms are available for locating transition states.

Once the stationary points are located, their energies are calculated to determine the activation energy (the energy difference between the transition state and the reactants) and the reaction enthalpy (the energy difference between the products and the reactants). rsc.org These calculations provide a quantitative measure of the reaction's feasibility and rate. For example, in electrophilic aromatic substitution, the presence of electron-donating or electron-withdrawing groups significantly affects the activation energy. masterorganicchemistry.commsu.edu The Hammett equation provides a framework for relating reaction rates to substituent effects. wikipedia.org

Table 2: Hypothetical Calculated Energies for a Reaction Involving this compound

| Species | Relative Enthalpy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -15.0 |

| Activation Energy | 25.0 |

| Reaction Enthalpy | -15.0 |

Note: This table presents hypothetical data for a generic electrophilic substitution reaction for illustrative purposes.

Solvent Effects on Reaction Energetics (Continuum Solvation Models)

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. Continuum solvation models are a computationally efficient way to account for these effects. fiveable.mewiley-vch.denih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum.

The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used methods. fiveable.meacs.org These models calculate the electrostatic interactions between the solute and the solvent, providing a more realistic picture of the reaction in solution. The self-consistent reaction field (SCRF) approach iteratively determines the mutual polarization between the solute and the solvent. fiveable.meyoutube.com The choice of the continuum model and its parameters can influence the accuracy of the calculated solvation energies. acs.orgyoutube.com

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. libretexts.org The chemical shifts are sensitive to the electronic environment of the nuclei. Methods like Gauge-Including Atomic Orbitals (GIAO) are commonly used within DFT to calculate magnetic shielding tensors, from which chemical shifts are derived. liverpool.ac.uk The accuracy of predicted chemical shifts has significantly improved with the development of machine learning models trained on large experimental datasets. nih.gov For substituted benzenes, substituent chemical shift (SCS) increments can also be used for estimation. stenutz.eu The presence of halogens is known to have a significant effect on ¹³C chemical shifts due to spin-orbit coupling and paramagnetic shielding contributions. rsc.org

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. researchgate.net Harmonic frequency calculations are routinely performed using DFT. However, these calculations often overestimate the frequencies compared to experimental values. Therefore, scaling factors are typically applied to the calculated frequencies to improve agreement with experimental data. researchgate.net The characteristic IR absorption bands for aromatic compounds include C-H stretching above 3000 cm⁻¹, and C-C stretching in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.orgorgchemboulder.com The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane bending bands. orgchemboulder.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (aromatic) | 7.1 - 7.5 ppm |

| ¹³C NMR Chemical Shift (aromatic) | 120 - 140 ppm |

| IR Frequency (Aromatic C-H stretch) | ~3050 cm⁻¹ |

| IR Frequency (Aromatic C=C stretch) | ~1450-1600 cm⁻¹ |

Note: This table presents hypothetical data based on typical values for substituted benzenes and is for illustrative purposes only.

Methodological Aspects of Spectroscopic Characterization Applied to 1 Bromo 3 Chloro 2 Isopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-Bromo-3-chloro-2-isopropylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the isopropyl group. The benzene (B151609) ring has three protons, and the isopropyl group has one methine (CH) proton and six equivalent methyl (CH₃) protons.

Aromatic Region: The three aromatic protons are chemically non-equivalent and are expected to appear in the range of δ 7.0-7.6 ppm. Their specific chemical shifts are influenced by the electronic effects of the bromine, chlorine, and isopropyl substituents. The proton at C6 (adjacent to the bromine) would likely be the most downfield, while the proton at C4 (between chlorine and the isopropyl group's meta position) would also be significantly affected. The splitting pattern will be complex, showing doublet of doublets or multiplets due to ortho-, meta-, and para-couplings between them.

Isopropyl Group Protons: The methine proton of the isopropyl group is adjacent to two methyl groups and the aromatic ring. It is expected to appear as a septet (a multiplet with seven lines) around δ 3.0-3.5 ppm. The six methyl protons are equivalent and will appear as a doublet around δ 1.2-1.4 ppm, coupled to the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (H4, H5, H6) | ~ 7.0 - 7.6 | Multiplet (m) | - | 3H |

| Isopropyl CH | ~ 3.0 - 3.5 | Septet (sept) | ~ 7.0 | 1H |

| Isopropyl CH₃ | ~ 1.2 - 1.4 | Doublet (d) | ~ 7.0 | 6H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons equivalent. chemicalbook.com

Aromatic Carbons: The six aromatic carbons will resonate in the δ 120-150 ppm region. The carbons directly attached to the halogens (C1 and C3) will show characteristic shifts; the carbon bearing the bromine (C1) is expected around δ 122-125 ppm, and the carbon with chlorine (C3) around δ 133-136 ppm. The carbon attached to the isopropyl group (C2) is anticipated to be significantly downfield, likely in the δ 145-150 ppm range.

Isopropyl Carbons: The methine carbon (CH) is expected around δ 30-35 ppm, while the two equivalent methyl carbons (CH₃) will appear further upfield, typically around δ 22-25 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br (C1) | ~ 122 - 125 |

| Aromatic C-Cl (C3) | ~ 133 - 136 |

| Aromatic C-Isopropyl (C2) | ~ 145 - 150 |

| Aromatic C-H (C4, C5, C6) | ~ 125 - 130 |

| Isopropyl CH | ~ 30 - 35 |

| Isopropyl CH₃ | ~ 22 - 25 |

To confirm the assignments from 1D NMR and fully establish the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent aromatic protons and, crucially, a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for establishing the connectivity of the substituents on the aromatic ring. For instance, HMBC would show correlations from the isopropyl methine proton to the aromatic carbons at C1, C2, and C3, and from the aromatic protons to nearby carbons, thereby confirming the 1-bromo-3-chloro-2-isopropyl substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a cross-peak between the isopropyl methine proton and the aromatic proton at the C6 position, providing definitive evidence of their spatial proximity and confirming the ortho relationship between the isopropyl and bromo groups.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification and Aromaticity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show several characteristic bands. docbrown.infonih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of small peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the isopropyl group would be observed as strong absorptions in the 2850-2975 cm⁻¹ region. docbrown.info

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. docbrown.info

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the aromatic ring and the isopropyl group occur in the fingerprint region (below 1500 cm⁻¹). The pattern of the strong out-of-plane C-H bending bands between 700 and 900 cm⁻¹ can often help to confirm the substitution pattern on the benzene ring.

C-Halogen Stretching: The carbon-halogen bonds absorb in the lower frequency (fingerprint) region of the spectrum. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the C-Br stretch appears at a lower wavenumber, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be a distinctive cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in prominent peaks at M, M+2, and M+4, with a characteristic intensity ratio. nih.govnist.gov

The fragmentation pattern is also highly informative. A common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond. vaia.comjove.com For this compound, the most likely initial fragmentation would be the loss of a methyl radical (•CH₃, mass 15) to form a stable secondary benzylic carbocation.

M-15 Peak: A prominent peak corresponding to [M - 15]⁺ would be strong evidence for the isopropyl group. This fragment would still contain both halogen atoms and thus would also exhibit a complex isotopic pattern.

Loss of Halogens: Fragmentation involving the loss of Br• or Cl• radicals from the molecular ion or subsequent fragments would also be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 248/250/252 | [C₉H₁₀BrCl]⁺ (M⁺) | Molecular ion cluster. The exact ratio depends on the isotopes (e.g., C₉H₁₀⁷⁹Br³⁵Cl = 248). |

| 233/235/237 | [M - CH₃]⁺ | Loss of a methyl radical; a very common fragmentation for isopropyl groups. This would be a major peak. |

| 169/171 | [M - Br]⁺ | Loss of a bromine radical. Shows isotopic pattern for one Cl atom. |

| 213/215 | [M - Cl]⁺ | Loss of a chlorine radical. Shows isotopic pattern for one Br atom. |

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places. nih.govpnnl.gov This high accuracy allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula of C₉H₁₀BrCl by matching the experimentally measured exact mass to the theoretically calculated one. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Calculated Exact Mass: The theoretical monoisotopic mass for C₉H₁₀⁷⁹Br³⁵Cl is 247.9654 Da. An HRMS measurement confirming this value would provide unambiguous evidence for the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that offers insights into the ion's structure.

For this compound (C₉H₁₀BrCl), the initial electron ionization (EI) would generate a molecular ion [M]⁺•. Due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. miamioh.edudocbrown.infoyoutube.com The most abundant peaks in this cluster would correspond to [C₉H₁₀⁷⁹Br³⁵Cl]⁺•, [C₉H₁₀⁸¹Br³⁵Cl]⁺•/[C₉H₁₀⁷⁹Br³⁷Cl]⁺•, and [C₉H₁₀⁸¹Br³⁷Cl]⁺•.

In an MS/MS experiment, one of these isotopic precursor ions would be selected for fragmentation. The fragmentation pathways are predicted to be dominated by cleavages characteristic of alkylbenzenes and halogenated aromatic compounds.

Key Predicted Fragmentation Pathways:

Loss of a Methyl Radical ([M-CH₃]⁺): A primary fragmentation route for isopropyl-substituted benzenes is the benzylic cleavage to lose a methyl radical (•CH₃), leading to a stable secondary benzylic cation. This would be an expected and likely abundant fragment.

Loss of Propylene (B89431) ([M-C₃H₆]⁺•): A McLafferty-type rearrangement could potentially lead to the loss of propylene (CH₂=CHCH₃), although this is generally more common in compounds with longer alkyl chains and a gamma-hydrogen.

Loss of Halogen Radical ([M-Br]⁺ and [M-Cl]⁺): Cleavage of the carbon-halogen bond would result in the loss of a bromine or chlorine radical. The relative ease of cleavage would depend on the bond dissociation energies.

Loss of HX ([M-HBr]⁺• and [M-HCl]⁺•): Elimination of hydrogen bromide or hydrogen chloride is another common fragmentation pathway for halogenated compounds. miamioh.edu

A hypothetical MS/MS fragmentation data table for the [C₉H₁₀⁷⁹Br³⁵Cl]⁺• ion is presented below. The relative abundances are illustrative and would need to be confirmed by experimental data.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion Structure |

| 248 | 233 | •CH₃ | [C₈H₇BrCl]⁺ |

| 248 | 169 | •Br | [C₉H₁₀Cl]⁺ |

| 248 | 213 | •Cl | [C₉H₁₀Br]⁺ |

| 248 | 168 | HBr | [C₉H₉Cl]⁺• |

| 248 | 212 | HCl | [C₉H₉Br]⁺• |

X-ray Crystallography Methodologies for Solid-State Structure Determination (if crystalline form is obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, a single crystal of suitable size and quality must first be obtained.

Crystal Growth Methodologies:

Should this compound be a solid at room temperature, or can be solidified at low temperatures, single crystals could be grown using various techniques:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to diffuse into the solution. Crystal growth occurs at the interface.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Data Collection and Structure Refinement:

Once a suitable crystal is mounted on a goniometer, it is placed in a beam of monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated. The resulting data is then processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are determined and refined.

Although no published crystal structure for this compound is currently available, a hypothetical data table of crystallographic parameters is provided below to illustrate the expected outcomes of such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.62 |

| R-factor | < 0.05 |

Chromatographic Coupling with Spectroscopic Detection (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling chromatographic separation with spectroscopic detection provides a powerful tool for analyzing complex mixtures and assessing the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given the likely volatility of this compound, GC-MS is an ideal analytical technique. who.intresearchgate.net In this method, the compound is injected into a gas chromatograph, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the ion source of a mass spectrometer.

This technique is invaluable for:

Purity Assessment: The resulting chromatogram will show a major peak corresponding to the target compound and potentially minor peaks for impurities, starting materials, or by-products from its synthesis. The area under each peak is proportional to the amount of the component, allowing for quantitative purity analysis.

Isomer Separation: A suitable GC column and temperature program can separate this compound from its other structural isomers, which may have been formed during synthesis.

Identification of Unknowns: The mass spectrum of each peak can be compared against spectral libraries (like the NIST library) to identify impurities or by-products. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile compounds or those that are thermally unstable, LC-MS is the preferred method. umb.edusielc.com In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) before entering the mass spectrometer. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for the separation of halogenated aromatic compounds. sielc.com

LC-MS is particularly useful for:

Analysis of Reaction Mixtures: It allows for the monitoring of a chemical reaction by separating the starting materials, intermediates, and products.

Purity Determination of Final Product: Similar to GC-MS, it provides a chromatogram where the peak area can be used to determine the purity of the synthesized this compound.

The choice between GC-MS and LC-MS would depend on the physical properties of this compound and the nature of the potential impurities.

Advanced Applications and Derivative Chemistry of 1 Bromo 3 Chloro 2 Isopropylbenzene in Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The unique substitution pattern of 1-bromo-3-chloro-2-isopropylbenzene offers chemists a powerful tool for the regioselective synthesis of highly substituted aromatic systems. The presence of two different halogens allows for selective functionalization, typically through the more reactive C-Br bond, while the isopropyl group exerts significant steric and electronic effects, directing subsequent reactions.

Construction of Poly-substituted Aromatics

The synthesis of poly-substituted aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The order in which substituents are introduced onto an aromatic ring is critical to the success of a synthetic route. numberanalytics.comijpcbs.com this compound serves as an excellent starting material for introducing additional functional groups in a controlled manner.

The directing effects of the existing substituents play a crucial role in electrophilic aromatic substitution reactions. Both the bromine and chlorine atoms are ortho-, para-directing deactivators, while the isopropyl group is an ortho-, para-directing activator. The interplay of these electronic effects, combined with the steric hindrance imposed by the bulky isopropyl group, can be exploited to achieve high regioselectivity in subsequent substitution reactions. For instance, nitration of similar dihaloisopropylbenzene derivatives would be expected to occur at positions influenced by the activating isopropyl group, while avoiding sterically hindered sites. rsc.org

Synthesis of Biaryl Compounds via Cross-Coupling Reactions

Biaryl motifs are prevalent in a wide array of biologically active molecules and functional materials. Transition-metal-catalyzed cross-coupling reactions are a powerful method for the construction of C-C bonds to form these structures. chemistrysteps.com this compound is a valuable substrate for such reactions, primarily due to the differential reactivity of its two halogen atoms.

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. This reactivity difference allows for the selective coupling at the bromine position, leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is a key strategy in the convergent synthesis of complex unsymmetrical biaryls.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Cross-Coupling Reaction | Typical Reagents | General Product |

| Suzuki Coupling | Arylboronic acid or ester, Pd catalyst, Base | Aryl-Aryl' |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-Aryl' |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-substituted alkene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-Amine |

This table presents generalized information for palladium-catalyzed cross-coupling reactions and does not represent specific experimental data for this compound.

Strategies for Functional Group Interconversion and Derivatization from Halogenated Sites

The halogen atoms on this compound are not merely passive handles for cross-coupling reactions; they are also gateways to a wide variety of other functional groups through interconversion reactions.

Introduction of Nitrogen-containing Functionalities (e.g., Amination, Nitration)

The introduction of nitrogen-containing groups is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals.

Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a direct method for the formation of C-N bonds. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively aminate the more reactive C-Br bond of this compound. This allows for the introduction of primary or secondary amines, anilines, or other nitrogen-containing moieties.

Nitration: Electrophilic nitration of the aromatic ring can also be achieved. The position of nitration will be directed by the existing substituents. While the halogens are deactivating, the isopropyl group is activating, and the interplay of these effects, along with sterics, will determine the regiochemical outcome. google.com For instance, nitration of 1,3-dichloro-2-nitrobenzene (B1583056) has been studied, providing insights into the directing effects in similar systems. organic-chemistry.org

Carboxylation, Formylation, and Other C-C Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to building molecular complexity.

Carboxylation: The bromine atom can be converted into a Grignard reagent or an organolithium species, which can then be reacted with carbon dioxide to introduce a carboxylic acid group. This transformation is a powerful tool for increasing the molecular weight and introducing a versatile functional group for further derivatization.

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. numberanalytics.comijpcbs.comchemistrysteps.comyoutube.comrsc.org While the dihalogenated ring of this compound is electron-deficient, formylation could potentially be achieved under forcing conditions or after the introduction of an activating group. Alternatively, the Rieche formylation using dichloromethyl methyl ether and a Lewis acid could be explored. A more common approach for such substrates would be metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Precursors for Polymeric and Supramolecular Materials

The unique structure of this compound makes it an interesting candidate as a monomer or building block for the synthesis of advanced materials.

Halogenated aromatic compounds can be used in polycondensation reactions to form a variety of polymers. For example, polymers can be synthesized from halogenated monomers via nickel-catalyzed coupling reactions. The presence of the two halogen atoms in this compound offers the potential for the creation of cross-linked or branched polymers. The bulky isopropyl group would be expected to influence the polymer's morphology and properties, potentially leading to materials with high thermal stability and specific solubility characteristics. Research on the synthesis of polymers from halogenated styrenes and other aromatic monomers provides a basis for the potential polymerization of derivatives of this compound. rsc.org

In the realm of supramolecular chemistry, the defined geometry and potential for directed intermolecular interactions make derivatives of this compound attractive building blocks. The introduction of functional groups capable of hydrogen bonding, metal coordination, or other non-covalent interactions could lead to the formation of well-defined supramolecular architectures such as cages, capsules, or extended networks. The steric bulk of the isopropyl group could be used to control the packing and assembly of these structures.

Design and Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The dihalogenated and sterically hindered nature of this compound makes it a valuable starting material for complex, multi-substituted aromatic compounds used as intermediates in the pharmaceutical and agrochemical industries.

The presence of both bromine and chlorine on the aromatic ring is a key feature for synthetic chemists, as their differential reactivity allows for selective, sequential transformations.